6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-8(14)6-4-5(10)2-3-7(6)12-9(13)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHWZPREUAPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)Br)N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102393-83-9 | |
| Record name | 6-bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It serves as an intermediate in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Quinazolinones exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 6-bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations
Substituent Effects on Activity: The 2-chloro and 6-bromo substituents in the target compound enhance electrophilicity, making it reactive in cross-coupling reactions for drug development . Methyl at position 3 may improve metabolic stability compared to non-methylated analogs (e.g., 6-bromo-2-chloroquinazolin-4(3H)-one) by reducing oxidative degradation . Compounds with 2-aryl groups (e.g., 4-fluorophenyl in ) exhibit higher melting points (>230°C), suggesting stronger crystal packing due to π-π interactions .
Biological Activity Trends: Antimicrobial activity is prominent in derivatives with hydrazinyl () or ethenyl groups (), likely due to enhanced membrane penetration. COX-2 inhibition (up to 47.1%) is observed in analogs with para-sulfonamide groups (), absent in the target compound. EGFR inhibition is linked to acrylamide-functionalized quinazolinones (), highlighting the importance of flexible side chains for target binding.
Synthetic Accessibility :
- Microwave and ultrasonic methods () improve yields for 8-substituted derivatives, whereas the target compound’s synthesis likely relies on conventional bromination/condensation .
- The methyl group in the target compound may necessitate protective-group strategies during functionalization, unlike simpler analogs .
Contradictions and Limitations
- Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Melting points and solubility data for methylated derivatives are sparsely reported, complicating formulation predictions.
Biological Activity
6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H8BrClN2O
- IUPAC Name : 6-bromo-2-chloro-3-methylquinazolin-4-one
- CAS Number : 102393-83-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Notably, it has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP4), which is relevant in the treatment of diabetes.
Antidiabetic Activity
Recent studies have shown that derivatives of this compound exhibit significant DPP4 inhibitory activity. For instance, a derivative with chloro substitution on the phenyl moiety demonstrated an IC50 value of 9.25 µM, indicating potent inhibition compared to other known inhibitors like Sitagliptin . The structure–activity relationship (SAR) studies highlighted the importance of bromo substitution in enhancing DPP4 inhibitory activity .
Antimicrobial Activity
In a study evaluating the antimicrobial properties against Mycobacterium tuberculosis (Mtb), compounds derived from this quinazolinone showed potential activity with minimum inhibitory concentrations (MIC) around or below 10 μM. The unsubstituted derivative exhibited an MIC of 5.71 μM . Such findings suggest that structural modifications can significantly enhance the antimicrobial efficacy.
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. For example, a series of quinazoline-pyrimidine hybrids containing similar structural motifs showed IC50 values ranging from 2.3 µM to 176.5 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines . Notably, one derivative demonstrated the ability to induce apoptosis in A549 cells in a dose-dependent manner.
Case Studies and Research Findings
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study on DPP4 inhibitors | Antidiabetic | 9.25 µM | DPP4 |
| Antimicrobial screening | Antimicrobial | 5.71 µM | Mtb H37Rv |
| Cytotoxic evaluation | Anticancer | 2.3 - 176.5 µM | A549, SW-480, MCF-7 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For halogenated quinazolinones, bromination and chlorination steps are critical. For example, nitration protocols (as seen in analogous compounds) suggest using activated carbon as a catalyst under controlled temperatures (~40°C) to minimize byproducts like dinitro derivatives . Optimization via factorial design experiments (e.g., response surface methodology) can identify optimal molar ratios, reaction times, and temperatures. Recrystallization in 0.1 M HCl may aid purification .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl at position 3, bromo/chloro positions). Splitting patterns in aromatic regions distinguish substituent effects.
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680–1720 cm⁻¹) and N-H stretches (if present).
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns verify molecular weight (e.g., bromine isotopic signatures) .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity analysis . Stability studies under varying temperatures and humidity levels (via accelerated stability protocols) can identify degradation products. Differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How do hydrogen-bonding networks in crystalline this compound influence its physicochemical properties?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies motifs like R₂²(8) rings or chains. X-ray crystallography (refined via SHELXL ) reveals intermolecular interactions (e.g., N-H···O=C) that affect solubility and melting points. Hydrogen bonding can also stabilize polymorphs, impacting bioavailability in drug development .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer : Validate DFT-optimized geometries against experimental X-ray structures using R-factor analysis. Discrepancies in bond angles/lengths may arise from solvent effects or lattice packing, requiring refinement with programs like OLEX2 or PLATON .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazolinone derivatives?
- Methodological Answer : Systematic substitution at positions 2, 3, and 6 (e.g., replacing Br with electron-withdrawing groups) can modulate biological activity. In vitro assays (e.g., COX inhibition for analgesic activity ) paired with molecular docking (using AutoDock Vina) identify key pharmacophores. QSAR models quantify substituent effects on activity .
Q. What statistical approaches optimize multi-step synthesis protocols for high-yield production?
- Methodological Answer : Central composite design (CCD) or Box-Behnken models evaluate interactions between variables (e.g., temperature, catalyst loading). Regression equations predict optimal conditions, while ANOVA validates model significance .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Theoretical values (e.g., from ChemDraw predictions) often ignore crystal packing. Experimental validation via DSC or hot-stage microscopy is critical. Impurities or polymorphic forms (detected via PXRD) may lower observed melting points .
Q. Why might NMR spectra show unexpected splitting patterns in halogenated derivatives?
- Methodological Answer : Heavy atom effects (e.g., bromine’s quadrupolar moment) can cause signal broadening. Use deuterated DMSO or CDCl₃ to minimize solvent artifacts. 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
